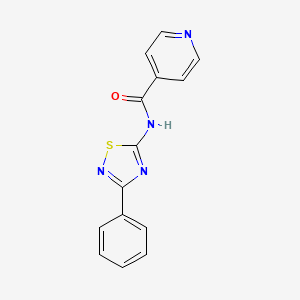

N-(3-Phenyl-1,2,4-thiadiazol-5-yl)pyridin-4-carboxamid

Übersicht

Beschreibung

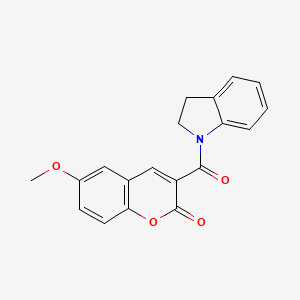

N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It exhibits significant antimicrobial, antifungal, and antiviral activities, making it a potential candidate for the development of new therapeutic agents.

Medicine: The compound has shown promising anticancer, anti-inflammatory, and antioxidant properties, which could be utilized in the treatment of various diseases.

Wirkmechanismus

Target of Action

N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide, also known as N-(3-phenyl-1,2,4-thiadiazol-5-yl)isonicotinamide, is a compound that has been studied for its potential biological activities It is known that thiadiazole derivatives, which this compound is a part of, have been found to interact strongly with biological targets due to their mesoionic character .

Mode of Action

It is known that thiadiazole derivatives can cross cellular membranes due to their mesoionic nature . This allows them to interact strongly with biological targets, leading to a broad spectrum of biological activities .

Biochemical Pathways

It is known that thiadiazole derivatives can exert a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It is known that thiadiazole derivatives have relatively good liposolubility, which is most likely attributed to the presence of the sulfur atom . This suggests that they may have good bioavailability.

Result of Action

It is known that thiadiazole derivatives can exert a broad spectrum of biological activities, suggesting that they may have various molecular and cellular effects .

Action Environment

It is known that the biological activities of thiadiazole derivatives can be influenced by the substituent on the compounds .

Biochemische Analyse

Biochemical Properties

The biochemical properties of N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide are largely attributed to the presence of the 1,3,4-thiadiazole ring. This ring is characterized by its strong aromaticity and the presence of an =N-C-S- moiety, which is responsible for providing low toxicity and great in vivo stability . The 1,3,4-thiadiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules, although specific interactions for this compound have not been reported .

Cellular Effects

While specific cellular effects of N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide are not documented, 1,3,4-thiadiazole derivatives have been found to exhibit a broad spectrum of biological activities. They have been reported to disrupt processes related to DNA replication, thereby inhibiting the replication of both bacterial and cancer cells .

Molecular Mechanism

The molecular mechanism of action of N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide is not well-studied. 1,3,4-thiadiazole derivatives are known to exert their effects at the molecular level through various mechanisms. For instance, some 1,3,4-thiadiazole derivatives have been found to prevent neurons from firing in the brain by releasing chloride ions due to the GABAA pathway .

Temporal Effects in Laboratory Settings

It is known that 1,3,4-thiadiazole derivatives generally exhibit good stability and low toxicity .

Dosage Effects in Animal Models

Specific dosage effects of N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide in animal models have not been reported. Some 1,3,4-thiadiazole derivatives have shown to be highly effective at low doses in animal models .

Metabolic Pathways

It is known that the 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, which is involved in various metabolic pathways .

Transport and Distribution

Due to the mesoionic nature of 1,3,4-thiadiazoles, these compounds are able to cross cellular membranes .

Subcellular Localization

The ability of 1,3,4-thiadiazoles to cross cellular membranes suggests that they may be distributed throughout various subcellular compartments .

Vorbereitungsmethoden

The synthesis of N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide typically involves the reaction of isonicotinic acid hydrazide with 3-phenyl-1,2,4-thiadiazole-5-carboxylic acid. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Analyse Chemischer Reaktionen

N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alkoxides to form substituted derivatives.

Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or hydrazones.

Vergleich Mit ähnlichen Verbindungen

N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide can be compared with other thiadiazole derivatives, such as:

N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide: This compound has similar structural features but differs in its biological activities and applications.

N-(3,5-dimethyl-1,2,4-thiadiazol-2-yl)isonicotinamide: This derivative has different substituents on the thiadiazole ring, leading to variations in its chemical reactivity and biological properties.

N-(3-phenyl-1,2,4-thiadiazol-5-yl)thiourea: This compound contains a thiourea group instead of an isonicotinamide group, resulting in distinct chemical and biological characteristics.

N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide stands out due to its unique combination of chemical reactivity and biological activities, making it a valuable compound for various scientific and industrial applications.

Eigenschaften

IUPAC Name |

N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4OS/c19-13(11-6-8-15-9-7-11)17-14-16-12(18-20-14)10-4-2-1-3-5-10/h1-9H,(H,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOGZALLWLZFSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101330312 | |

| Record name | N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803248 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

690645-63-7 | |

| Record name | N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![dimethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2355211.png)

![1-Methyl-4-[(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)methyl]pyrrolidin-2-one](/img/structure/B2355216.png)

![4-[3,5-Bis(trifluoromethyl)anilino]-1,1,1-trifluoro-3-penten-2-one](/img/structure/B2355217.png)

![3-(3-fluorophenyl)-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyridazine](/img/structure/B2355220.png)

![5-chloro-2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2355223.png)

![5-chloro-2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide](/img/structure/B2355231.png)

![6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2355233.png)

![4-Chloro-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B2355234.png)